molecular formula C16H11N5O8S B2833261 N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide CAS No. 886907-54-6

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide

Cat. No.: B2833261
CAS No.: 886907-54-6
M. Wt: 433.35
InChI Key: PHZOWFQKYSCJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide is a benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 3-(methylsulfonyl)phenyl group and a 3,5-dinitrobenzamide moiety. The oxadiazole ring contributes to its rigidity and may serve as a pharmacophore in medicinal chemistry applications.

Properties

IUPAC Name

N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O8S/c1-30(27,28)13-4-2-3-9(7-13)15-18-19-16(29-15)17-14(22)10-5-11(20(23)24)8-12(6-10)21(25)26/h2-8H,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHZOWFQKYSCJNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Methylsulfonyl Group: This step might involve sulfonation of a phenyl ring followed by methylation.

    Attachment of the Dinitrobenzamide Moiety: This could be done through a nucleophilic substitution reaction where the oxadiazole intermediate reacts with a dinitrobenzoyl chloride.

Industrial Production Methods

Industrial production of such a compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology

In biological research, it may serve as a probe or inhibitor for studying enzyme functions or signaling pathways due to its unique structural features.

Medicine

Industry

In industrial applications, the compound could be used in the manufacture of specialty chemicals, dyes, or as a precursor for advanced materials.

Mechanism of Action

The mechanism by which “N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide” exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Compound Name Molecular Formula Substituents on Oxadiazole/Thiadiazole Functional Groups Molecular Weight (g/mol) Key Attributes
N-(5-(3-(Methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide C₁₆H₁₂N₅O₈S 3-(Methylsulfonyl)phenyl Oxadiazole, nitro, sulfonyl ~418.36* High polarity, electron-withdrawing groups
N-[5-[2-(Methylthio)phenyl]-1,3,4-oxadiazol-2-yl]-3,5-dinitrobenzamide C₁₆H₁₁N₅O₆S 2-(Methylthio)phenyl Oxadiazole, nitro, thioether 401.35 Moderate polarity, electron-donating thioether
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde C₁₂H₉ClF₃N₂OS 3-Chlorophenylsulfanyl Pyrazole, trifluoromethyl, aldehyde 327.72 Hybrid heterocycle, lipophilic substituents
N-[4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide C₁₈H₁₅N₇O₇S₂ 5-Ethyl-thiadiazole Thiadiazole, sulfamoyl, nitro 529.50 Sulfamoyl linker, increased steric bulk

*Calculated based on structural similarity to .

Key Observations:

Substituent Position and Electronic Effects: The target compound’s 3-(methylsulfonyl)phenyl group (meta position) creates distinct electronic effects compared to the 2-(methylthio)phenyl (ortho position) in . In , the thiadiazole core replaces oxadiazole, altering electronic distribution and hydrogen-bonding capacity.

Sulfonyl vs. Thioether: The sulfonyl group in the target compound enhances hydrophilicity and metabolic stability compared to the thioether in , which may undergo oxidation in vivo .

Biological Activity

N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide is a synthetic compound characterized by its complex structure, which includes a methylsulfonyl group, an oxadiazole ring, and a dinitrobenzamide moiety. This unique configuration suggests potential biological activities that merit investigation, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H12N4O5S
  • Molecular Weight : 356.34 g/mol

Structural Features

FeatureDescription
Methylsulfonyl GroupEnhances solubility and bioavailability.
Oxadiazole RingKnown for diverse biological activities.
Dinitrobenzamide MoietyPotential for reactive intermediates in biological systems .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives are well-documented. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Preliminary studies on related compounds have demonstrated significant reductions in paw edema in animal models when compared to standard anti-inflammatory drugs like diclofenac . This suggests that this compound may exhibit comparable efficacy.

Anticancer Potential

Oxadiazole derivatives have been explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. The mechanism typically involves the generation of reactive oxygen species (ROS) and modulation of various signaling pathways. Compounds with similar structures have shown promise in inhibiting tumor growth in vitro and in vivo .

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Cellular Interaction : The oxadiazole ring enhances binding affinity to specific receptors or enzymes.

Study 1: Antimicrobial Activity Assessment

A study on related methylsulfonyl derivatives demonstrated significant antibacterial activity against various pathogens. The results indicated that compounds with similar functional groups could inhibit bacterial growth effectively.

Study 2: Anti-inflammatory Evaluation

In a controlled animal study using an egg-white induced edema model, compounds structurally related to this compound showed marked anti-inflammatory effects compared to the control group .

Q & A

Q. What are the established synthetic routes for N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3,5-dinitrobenzamide?

The synthesis involves multi-step reactions:

  • Cyclization : Formation of the 1,3,4-oxadiazole ring via cyclization of hydrazides using dehydrating agents like POCl₃ .
  • Sulfonation : Introduction of the methylsulfonyl group using methylsulfonyl chloride under reflux in solvents like dichloromethane or DMF .
  • Coupling : Reaction of the oxadiazole intermediate with 3,5-dinitrobenzoyl chloride in the presence of coupling agents (e.g., DCC) to form the final benzamide .
  • Purification : Column chromatography or recrystallization in ethanol is used to isolate the pure compound (>95% purity) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxadiazole ring (δ 8.2–8.6 ppm for aromatic protons) and methylsulfonyl group (δ 3.1 ppm for CH₃) .
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 488.05) .
  • FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups .

Q. What preliminary biological activities are reported for this compound?

  • Antimicrobial Activity : Oxadiazole derivatives (e.g., OZE-II in ) show MIC values of 2–8 µg/mL against Staphylococcus aureus strains .
  • Enzyme Inhibition : Analogous compounds exhibit IC₅₀ values <10 µM against kinases and proteases .
  • Anticancer Potential : Structural analogs demonstrate apoptosis induction in cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates during cyclization .
  • Catalyst Screening : Test bases like triethylamine or DMAP to enhance coupling efficiency .
  • Temperature Control : Maintain 80–100°C during sulfonation to prevent side reactions .
  • Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and adjust stoichiometry .

Q. How should contradictory data in antimicrobial assays (e.g., MIC variability) be resolved?

  • Model Systems : Validate in vitro results using in vivo models (e.g., C. elegans-MRSA infection assays, as in ) .
  • Assay Standardization : Use CLSI guidelines for broth microdilution and control for compound solubility in DMSO .
  • Resistance Profiling : Test against isogenic bacterial strains to rule out efflux pump-mediated resistance .

Q. What computational strategies identify molecular targets for this compound?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or PI3K) based on oxadiazole’s π-π stacking with aromatic residues .
  • Pharmacophore Modeling : Map nitro and sulfonyl groups as hydrogen-bond acceptors critical for target engagement .
  • MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) to prioritize high-affinity targets .

Q. How do structural modifications influence bioactivity in SAR studies?

  • Nitro Group Positioning : 3,5-Dinitro substitution enhances electron-withdrawing effects, improving kinase inhibition vs. mono-nitro analogs .
  • Sulfonyl vs. Sulfonamide : Methylsulfonyl increases metabolic stability compared to sulfonamide derivatives .
  • Oxadiazole Ring Substitution : 3-(Methylsulfonyl)phenyl boosts antibacterial activity vs. 4-substituted analogs (MIC reduced by 4-fold) .

Q. What strategies assess stability under physiological conditions?

  • pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor degradation via HPLC .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C) .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-degradation kinetics .

Q. What mechanistic studies elucidate enzyme inhibition?

  • Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive inhibition with Kᵢ = 1.2 µM) .
  • IC₅₀ Titration : Dose-response curves (0.1–100 µM) quantify potency against target enzymes .
  • Fluorescence Quenching : Monitor tryptophan residue changes in enzymes upon compound binding .

Q. How can green chemistry principles be applied to synthesis?

  • Solvent Replacement : Use cyclopentyl methyl ether (CPME) instead of DCM to reduce toxicity .
  • Catalyst Recycling : Immobilize coupling agents on silica gel for reuse over 5 cycles .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with 85% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.